ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

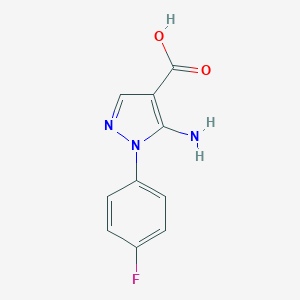

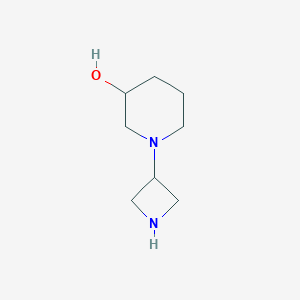

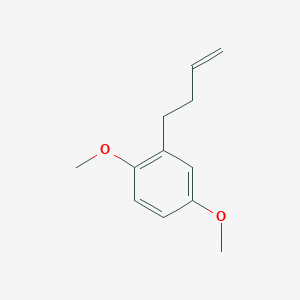

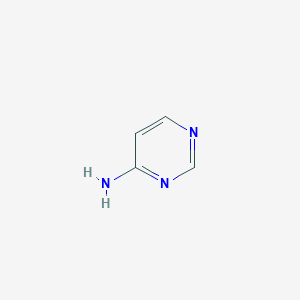

The compound “ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate” is likely an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring in this compound is substituted with an ethyl group, a tert-butyl group, and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a pyrazole ring suggests that the compound may exhibit aromaticity, which could influence its chemical behavior .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrazole ring might undergo reactions typical of aromatic compounds, while the ethyl and tert-butyl groups might participate in reactions typical of alkyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polarity of its functional groups, and its melting and boiling points might be influenced by the strength of intermolecular forces .Applications De Recherche Scientifique

Etherification of Fermentative-Produced Isobutylene

This compound is used in the direct etherification of bio-sourced isobutylene with ethanol to form fully renewable ethyl tert-butyl ether (ETBE). This process uses the fermentative produced substrate in a solvent-free catalysis using the acidic ion exchanger Amberlyst-15 .

Synthesis of Biologically Active Natural Products

The compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B. It has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents .

Biofuel Additive

Ether oxygenates, such as ethyl tert-butyl ether (ETBE), are added to certain gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles .

Biodegradation in Groundwater

Understanding anaerobic biodegradation of ether oxygenates beyond MTBE in groundwater is important, given that it is replaced by ETBE as a gasoline additive in several regions .

Unique Reactivity Pattern

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarizing characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

Synthesis of 6-fluoro-l-DOPA and Certain Derivatives

The title compound is a suitable intermediate for the synthesis of 6-fluoro-l-DOPA and certain derivatives by cross-coupling reactions .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-tert-butyl-5-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-6-15-10(14)9-7-8(2)12-13(9)11(3,4)5/h7H,6H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNRGKIYKQZOOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646606 |

Source

|

| Record name | Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylate | |

CAS RN |

175277-08-4 |

Source

|

| Record name | Ethyl 1-tert-butyl-3-methyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)

![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)